3-(Benzo[b]thiophen-3-yl)propanenitrile
Description
3-(Benzo[b]thiophen-3-yl)propanenitrile is a nitrile derivative featuring a benzo[b]thiophene moiety linked to a three-carbon chain terminating in a cyano group. This compound is of interest in medicinal chemistry due to the benzo[b]thiophene scaffold, which is prevalent in bioactive molecules, including anticancer agents and enzyme inhibitors. Its structural simplicity allows for versatile modifications, making it a precursor for synthesizing derivatives with enhanced pharmacological properties .
Properties
Molecular Formula |
C11H9NS |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)propanenitrile |
InChI |
InChI=1S/C11H9NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4H2 |
InChI Key |
KVQFWOVQEKXJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCC#N |
Origin of Product |
United States |
Preparation Methods
Dehydration of 3-Hydroxypropanenitrile Precursors
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile serves as a direct precursor. Dehydration is achieved via:
-
Reagents : Phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) followed by KCN.
Data :
| Precursor | Dehydration Agent | Yield (%) |
|---|---|---|
| 3-Hydroxypropanenitrile | POCl₃ | 65–70 |
| 3-Hydroxypropanenitrile | TsCl/KCN | 72–75 |
Limitations : Requires isolation of the hydroxy intermediate, adding synthetic steps.
Electrophilic Cyclization of Alkynyl Thioethers
3-Halobenzo[b]thiophenes are synthesized via electrophilic cyclization, followed by cyanation:
-
Cyclization : Alkynyl thioethers react with NaX (X = Cl, Br) in polar solvents (e.g., DMF).
-
Cyanation : Halogen displacement using CuCN or Pd-catalyzed cross-coupling .
Example :
-
Substrate : 2-Cyclohexyl-substituted alkynyl thioanisole.
-
Conditions : NaBr, DMF, 80°C → CuCN, DMSO, 100°C.
Key Observation : Electron-rich benzo[b]thiophenes facilitate smoother cyanation.
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids coupled with 3-bromobenzo[b]thiophene derivatives:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Yield : 88% for 3-arylbenzo[b]thiophene intermediates, followed by nitrile introduction via Strecker synthesis .
Optimization :
| Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|
| DME | 110 | 100 |
| Toluene | 110 | 87 |
Alkylation of Benzo[b]thiophene with Acrylonitrile
Friedel-Crafts alkylation using AlCl₃ as a catalyst:
-
Substrate : Benzo[b]thiophene, acrylonitrile.
-
Conditions : AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C → rt.
Challenge : Limited regioselectivity at the 3-position.
Comparative Analysis of Methods
Chemical Reactions Analysis
3-(Benzo[b]thiophen-3-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has emerged as a promising scaffold in drug design, particularly for developing new pharmaceuticals targeting various diseases, including cancer. The benzothiophene moiety is associated with significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Studies have indicated that derivatives of benzothiophene can interact with specific molecular targets, potentially leading to therapeutic effects through enzyme inhibition or receptor modulation.
Case Studies
Several case studies have demonstrated the efficacy of benzothiophene derivatives in preclinical models. For instance, compounds derived from 3-(Benzo[b]thiophen-3-yl)propanenitrile have shown promising results in inhibiting tumor growth in xenograft models, suggesting their potential as anticancer agents .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 3-(Benzo[b]thiophen-3-yl)propanenitrile serves as a versatile building block for synthesizing more complex molecular architectures. Its nitrile functional group allows for various chemical transformations, including nucleophilic additions and cycloadditions, facilitating the creation of novel compounds with desired properties.
Synthetic Routes
Common synthetic routes for this compound include multi-step reactions involving the functionalization of the benzothiophene ring followed by the introduction of the propanenitrile group. These methods are crucial for producing derivatives with enhanced biological activity or altered physical properties.
Material Science
Electronic Properties
The unique electronic characteristics of 3-(Benzo[b]thiophen-3-yl)propanenitrile make it a candidate for applications in material science, particularly in organic electronics. Its ability to form stable thin films and exhibit semiconducting properties positions it as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The sulfur atom in the benzothiophene ring can participate in various chemical interactions, influencing the compound’s biological activity. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Chain Length : Propanenitrile (3 carbons) vs. acetonitrile (2 carbons) affects molecular flexibility and interactions .
- Substituents : Methoxy groups in compound 9 enhance anticancer activity, while hydroxyl groups in 1e increase polarity .
- Unsaturation : α,β-Unsaturated nitriles (e.g., 9 ) enable conjugation, influencing electronic properties and reactivity .
Key Observations :
- Sodium methoxide in methanol is a common base for condensation reactions in acrylonitrile derivatives .
- Enzymatic methods achieve high yields for β-hydroxy nitriles but require specialized conditions .
Table 3: Anticancer Activity (GI₅₀ Values)
Key Observations :
- Methoxy substituents on the phenyl ring correlate with potent anticancer activity (nanomolar GI₅₀) .
- The target compound, lacking these substituents, is likely less active, underscoring the role of functional groups in efficacy.
Physicochemical Properties
Table 4: Physical and Spectral Data
Biological Activity
3-(Benzo[b]thiophen-3-yl)propanenitrile is an organic compound that features a benzo[b]thiophene moiety linked to a propanenitrile group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is CHNS, and it exhibits properties that may influence various biological pathways.
The presence of the nitrile functional group in 3-(benzo[b]thiophen-3-yl)propanenitrile enhances its chemical reactivity. The benzo[b]thiophene ring system is known for its ability to participate in various interactions, which can lead to significant biological effects.
Biological Activity Overview
Research indicates that compounds with thiophene derivatives often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of 3-(benzo[b]thiophen-3-yl)propanenitrile are still under investigation, but preliminary studies suggest several promising areas.
Potential Biological Activities
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies and Research Findings
- In Vitro Studies :
- A study investigating the structure-activity relationship (SAR) of thiophene derivatives found that modifications in the substituents significantly influenced their biological activity against cancer cell lines. The introduction of a nitrile group was found to enhance cytotoxicity in certain derivatives .
- Molecular Docking Studies :
- Molecular docking simulations have indicated that 3-(benzo[b]thiophen-3-yl)propanenitrile can effectively bind to key targets involved in cancer progression, including various kinases and transcription factors. This suggests a mechanism through which the compound could exert its anticancer effects .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 3-(Benzo[b]thiophen-3-yl)propanenitrile | Anticancer | Inhibits PI3K activity; reduces tumor proliferation |
| 2-(Benzo[b]thiophen-2-yl)acetonitrile | Antimicrobial | Effective against Gram-positive bacteria |
| 4-(Benzo[b]thiophen-2-yl)butyronitrile | Anti-inflammatory | Reduces cytokine production in vitro |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Benzo[b]thiophen-3-yl)propanenitrile derivatives, and how are reaction conditions optimized?
- Methodology : Derivatives are synthesized via Claisen-Schmidt condensation. For example, substituted aldehydes react with ketones (e.g., 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one) in methanol using KOH as a base. Reaction conditions (24 hours at room temperature) are critical for yield optimization. Purification involves solvent removal, extraction with CH₂Cl₂, and silica gel chromatography .
- Key Parameters : Solvent polarity (methanol), base concentration, and reaction time influence enone formation. Yields range from 30% to 66%, depending on substituent steric/electronic effects .
Q. Which spectroscopic techniques are essential for characterizing 3-(Benzo[b]thiophen-3-yl)propanenitrile-based compounds?
- Methodology :
- HRMS : Validates molecular weight (e.g., compound 8: calc. 449.1223, obs. 449.1184) .
- ¹H/¹³C NMR : Confirms regiochemistry and substituent orientation. Aromatic protons in benzo[b]thiophene appear as distinct doublets (δ 7.2–8.1 ppm) .
- IR : Detects nitrile stretches (~2200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .
Q. What safety protocols are recommended for handling nitrile-containing compounds like 3-(Benzo[b]thiophen-3-yl)propanenitrile?
- Guidelines : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; consult SDS for toxicity data (e.g., LD₅₀, ecotoxicity). In case of exposure, rinse with water and seek medical attention .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of 3-(Benzo[b]thiophen-3-yl)propanenitrile in cross-coupling reactions?
- Case Study : Electron-withdrawing groups (e.g., -NO₂, -F) on aryl aldehydes reduce enone formation yields due to decreased nucleophilicity. For example, 3-fluorophenyl derivatives (compound 10) yield 52% vs. 66% for 4-methoxyphenyl analogs (compound 12) .
- Strategy : Use Hammett plots to correlate substituent σ values with reaction rates. DFT calculations can predict transition-state stabilization .
Q. How can crystallographic data resolve ambiguities in the stereochemistry of benzo[b]thiophene derivatives?
- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between tetrazole and benzo[b]thiophene rings (e.g., 60.94° in compound II). Hydrogen-bonding networks (N–H···N) stabilize crystal packing .
- Application : Compare experimental dihedral angles with computational models (e.g., Gaussian09) to validate stereochemical assignments .
Q. What strategies mitigate discrepancies between calculated and observed HRMS data for nitrile-containing compounds?
- Troubleshooting :
- Isotopic Purity : Ensure deuterated solvents (e.g., CDCl₃) do not contribute to mass shifts.
- Ionization Artifacts : Use ESI⁺/ESI⁻ modes to confirm adduct formation (e.g., [M+Na]⁺ vs. [M-H]⁻).
- Example : Compound 8 shows a 0.0039 Da deviation between calc./obs. HRMS, within instrument error margins .
Q. How can computational modeling predict the biological activity of 3-(Benzo[b]thiophen-3-yl)propanenitrile analogs?
- Approach :
- Docking Studies : Map nitrile interactions with enzyme active sites (e.g., cytochrome P450).
- QSAR Models : Corporate Hammett constants (σ) and logP values to predict bioavailability .
Data Contradiction Analysis
Q. Why do some synthetic routes report lower yields despite optimal reaction conditions?
- Root Cause : Competing side reactions (e.g., aldol condensation vs. Michael addition) in polyaromatic systems. For example, steric hindrance from 2,4,6-trimethoxyphenyl groups reduces accessibility to the ketone carbonyl .
- Resolution : Monitor reaction progress via TLC and quench intermediates at partial conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
